Diphenyl (2-methylpropyl)phosphonate
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Overview
Description
Diphenyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two phenyl groups and a 2-methylpropyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate .
Industrial Production Methods: Industrial production of diphenyl (2-methylpropyl)phosphonate often employs large-scale Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Diphenyl (2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diphenyl (2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers.
Mechanism of Action
The mechanism of action of diphenyl (2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Diphenylphosphite
- Diethylphosphonate
- Dimethylphosphonate
Comparison: Diphenyl (2-methylpropyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other phosphonates. Its 2-methylpropyl group provides steric hindrance, affecting its reactivity in substitution reactions. Additionally, the presence of phenyl groups enhances its ability to participate in π-π interactions, making it a valuable ligand in coordination chemistry .
Properties
CAS No. |
53235-71-5 |
---|---|
Molecular Formula |
C16H19O3P |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
[2-methylpropyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C16H19O3P/c1-14(2)13-20(17,18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |
InChI Key |
IKZDQUQZLWJOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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